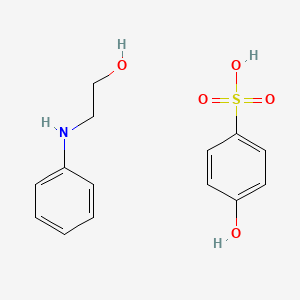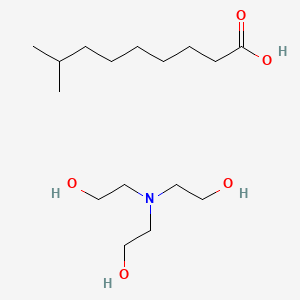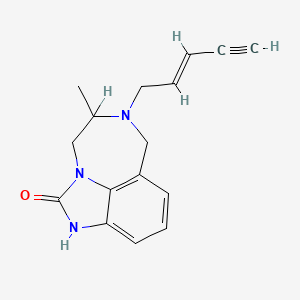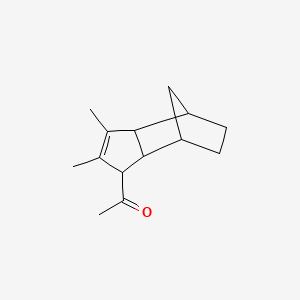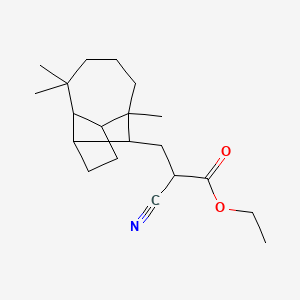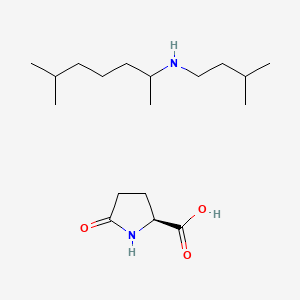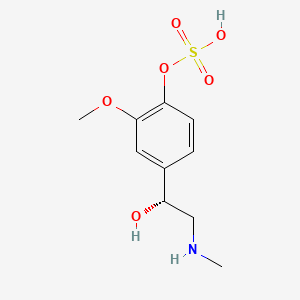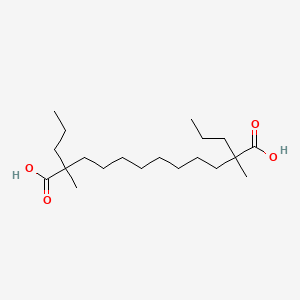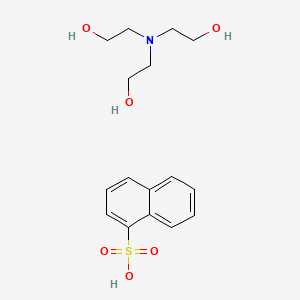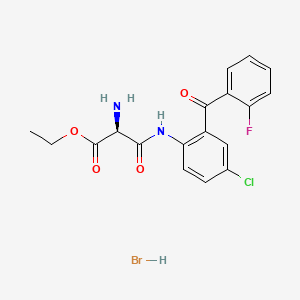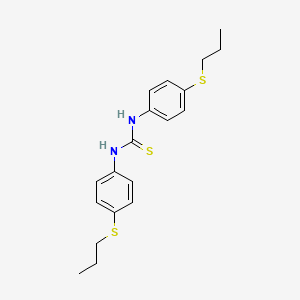
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is a complex organic compound with a unique structure that includes xanthylium as the core, substituted with dimethylphenyl and sulfophenyl groups. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt typically involves multiple steps:
Formation of the Xanthylium Core: The xanthylium core is synthesized through a series of condensation reactions involving phenolic compounds and aldehydes under acidic conditions.
Substitution with Dimethylphenyl Groups:
Sulfonation: The final step involves the sulfonation of the phenyl ring, which is carried out using sulfuric acid or other sulfonating agents to introduce the sulfophenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the xanthylium core, converting it to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions include various substituted xanthylium derivatives, quinones, and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of colored materials, including textiles and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and emit light. The molecular targets include various cellular components that interact with the compound’s chromophore, leading to changes in their optical properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodamine B: Another xanthylium-based dye with similar applications in staining and photodynamic therapy.
Fluorescein: A dye with comparable optical properties but different chemical structure.
Eosin Y: Used in similar biological staining applications but has a different core structure.
Uniqueness
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is unique due to its specific substitution pattern, which imparts distinct optical properties and reactivity compared to other xanthylium derivatives. Its sulfonated phenyl group enhances its solubility in aqueous environments, making it particularly useful in biological and industrial applications.
Eigenschaften
CAS-Nummer |
60275-11-8 |
|---|---|
Molekularformel |
C35H30N2O4S |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
2-[3-(2,6-dimethylanilino)-6-(2,6-dimethylphenyl)azaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C35H30N2O4S/c1-21-9-7-10-22(2)34(21)36-25-15-17-27-30(19-25)41-31-20-26(37-35-23(3)11-8-12-24(35)4)16-18-28(31)33(27)29-13-5-6-14-32(29)42(38,39)40/h5-20,36H,1-4H3,(H,38,39,40) |
InChI-Schlüssel |
XECPZCIPBHMXQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=CC=C5C)C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



